N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative with a benzodioxole-substituted acetamide side chain. Its core structure consists of a pyrazolo-pyrimidinone scaffold, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer activity . The 2-hydroxyethyl group at position 1 and the benzodioxole-methyl moiety at the acetamide nitrogen distinguish it from related analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-4-3-22-16-12(7-20-22)17(25)21(9-19-16)8-15(24)18-6-11-1-2-13-14(5-11)27-10-26-13/h1-2,5,7,9,23H,3-4,6,8,10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAWMKKTNGJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in a diverse array of products.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The pyrazolo[3,4-d]pyrimidinone core is a common feature in kinase-targeting compounds. Below is a comparative analysis of substituent variations and their implications:
Key Observations :
- Position 1 Substituents : Hydrophilic groups (e.g., hydroxyethyl) enhance aqueous solubility compared to aromatic substituents (e.g., 3,4-dimethylphenyl or fluorophenyl), which favor membrane permeability .
- Acetamide Side Chain : The benzodioxole-methyl group in the target compound offers a balance between lipophilicity and metabolic stability, whereas halogenated aryl groups (e.g., 5-chloro-2-methylphenyl) may increase toxicity risks .
Spectroscopic Characterization
All compounds were validated via ¹H NMR, ¹³C NMR, IR, and mass spectrometry :
Pharmacological and Bioactivity Insights
- Kinase Inhibition : Fluorophenyl and benzodioxole derivatives exhibit inhibitory activity against EGFR and VEGFR2 .
- Antioxidant Activity : Acetamide derivatives with electron-donating groups (e.g., hydroxyethyl) show radical scavenging capacity in DPPH assays, comparable to compounds in .
- Anticancer Potential: Chlorophenyl-substituted analogs induce apoptosis in HeLa cells (IC₅₀ = 8.2 µM) .
Computational and Analytical Comparisons
- Molecular Networking : Analog clustering via MS/MS fragmentation (cosine score > 0.8) confirms structural similarities between benzodioxole and fluorophenyl derivatives .
- NMR Chemical Shifts: Substituent-induced chemical environment changes (e.g., hydroxyethyl vs. methylphenyl) are detectable in regions corresponding to the pyrimidinone core (δ 160–170 ppm for C=O) .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzodioxole moiety with a pyrazolo-pyrimidine core. Its chemical formula can be represented as follows:
This structure is significant for its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit notable antitumor activity. These compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth:
- Mechanism : The pyrazolo-pyrimidine scaffold interacts with ATP-binding sites of kinases such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Properties
Studies suggest that the compound may possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation:
- Mechanism : By inhibiting the NF-kB signaling pathway, these compounds can reduce the expression of inflammatory mediators .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar pyrazole derivatives indicate potential efficacy against various pathogens:
- Case Study : A series of synthesized pyrazole carboxamides demonstrated significant antifungal activity against several strains, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo derivatives is crucial for optimizing their biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyethyl group | Enhances solubility and bioavailability |
| Benzodioxole moiety | Increases binding affinity to target proteins |
| Acetamide functional group | Modulates pharmacokinetics and stability |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions between this compound and its biological targets. These studies reveal:
- Binding Affinity : The compound shows promising binding affinities with key enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
